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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)maleimide

Cat. No.: B093332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-

IR) spectral data for N-(4-Methoxyphenyl)maleimide. It includes a detailed summary of

spectral peaks, the experimental protocol for data acquisition, and a workflow for the synthesis

of the compound.

FT-IR Spectral Data
The FT-IR spectrum of N-(4-Methoxyphenyl)maleimide is characterized by several key

absorption bands that correspond to the specific functional groups within the molecule. The

data presented in Table 1 has been compiled from various spectroscopic studies and provides

a reference for the identification and characterization of this compound.

Table 1: Summary of FT-IR Spectral Data for N-(4-Methoxyphenyl)maleimide
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Wavenumber
(cm⁻¹)

Vibration Mode
Functional Group
Assignment

Reference

~3100 C-H Stretch Aromatic C-H [1]

~3000 C-H Stretch Alkene (=C-H) [2]

~1770 - 1700 C=O Stretch
Imide (asymmetric

and symmetric)
[3]

~1630 C=C Stretch Aromatic Ring [2]

~1512 C-C Stretch Aromatic Ring [4]

~1390 C-N Stretch Imide [4]

~1245 C-O-C Stretch
Aryl Ether

(asymmetric)

General FT-IR

correlation charts

~1150 C-N-C Stretch Imide Ring
General FT-IR

correlation charts

~1030 C-O-C Stretch Aryl Ether (symmetric)
General FT-IR

correlation charts

~823 C-H Bend
p-substituted Aromatic

Ring (out-of-plane)
[2]

Experimental Protocol for FT-IR Analysis
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of N-(4-
Methoxyphenyl)maleimide using the KBr (potassium bromide) pellet technique.[4]

Materials and Equipment:

N-(4-Methoxyphenyl)maleimide sample

FT-IR grade Potassium Bromide (KBr), desiccated

Agate mortar and pestle

Hydraulic press with pellet-forming die
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FT-IR Spectrometer (e.g., Shimadzu 8201 PC)[4]

Spatula

Infrared lamp (optional, for drying)

Procedure:

Sample Preparation:

Weigh approximately 1-2 mg of the N-(4-Methoxyphenyl)maleimide sample.

Weigh approximately 100-200 mg of dry, FT-IR grade KBr.

Grind the KBr in an agate mortar to a fine powder. If necessary, briefly dry the KBr under

an infrared lamp to remove any absorbed moisture.

Add the N-(4-Methoxyphenyl)maleimide sample to the KBr in the mortar.

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the

pestle for several minutes until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the powdered mixture into the pellet-forming die.

Ensure the powder is evenly distributed.

Place the die into the hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Spectral Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Record a background spectrum of the empty sample compartment.
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Acquire the FT-IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[4]

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.

Data Analysis:

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

Correlate the observed peaks with known vibrational frequencies of functional groups to

confirm the structure of N-(4-Methoxyphenyl)maleimide.

Synthesis Workflow
The synthesis of N-(4-Methoxyphenyl)maleimide is typically achieved through a two-step

process involving the formation of the maleamic acid intermediate followed by

cyclodehydration.[2][5] The following diagram illustrates this synthetic pathway.

Step 1: Maleamic Acid Formation

Step 2: Cyclodehydration

Maleic Anhydride

Stir at 25°C for 3h

p-Anisidine

DMF

p-Anisylmaleamic Acid

Stir at 50°C for 3h

Intermediate from Step 1

conc. H₂SO₄ and P₂O₅ Pour into ice water N-(4-Methoxyphenyl)maleimide

Click to download full resolution via product page
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Caption: Synthesis workflow for N-(4-Methoxyphenyl)maleimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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